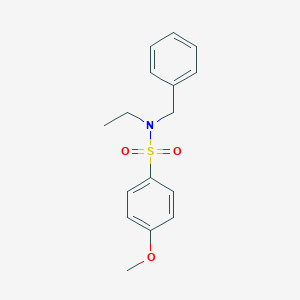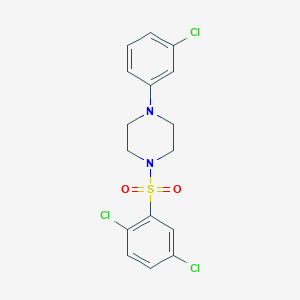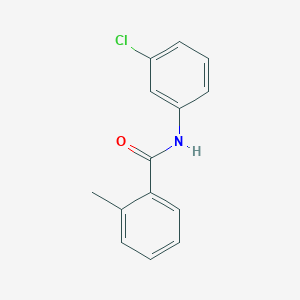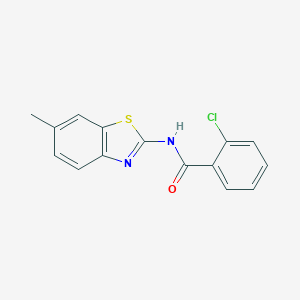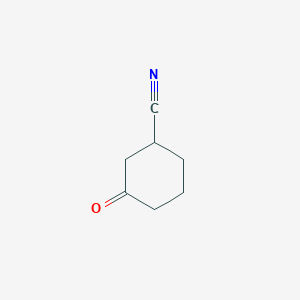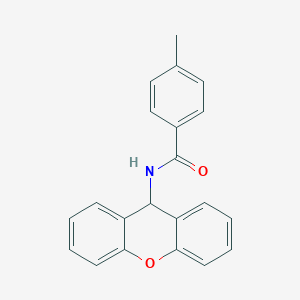
4-Methyl-N-(9H-xanthen-9-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(9H-xanthen-9-yl)benzamide, also known as MXB, is a synthetic compound that has gained attention in the scientific research community due to its potential for use in various applications. MXB is a fluorescent dye that can be used for imaging biological systems, as well as a tool for studying protein-protein interactions. In
Scientific Research Applications
4-Methyl-N-(9H-xanthen-9-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for imaging biological systems. 4-Methyl-N-(9H-xanthen-9-yl)benzamide can be conjugated to proteins, peptides, and other biomolecules to visualize their localization and interactions within cells. 4-Methyl-N-(9H-xanthen-9-yl)benzamide has also been used as a tool for studying protein-protein interactions, as it can be used to monitor changes in fluorescence intensity upon binding of the target protein.
Mechanism of Action
4-Methyl-N-(9H-xanthen-9-yl)benzamide works by absorbing light at a specific wavelength and emitting light at a longer wavelength, a process known as fluorescence. The absorption and emission spectra of 4-Methyl-N-(9H-xanthen-9-yl)benzamide can be tuned by modifying the chemical structure, allowing for its use in a variety of applications.
Biochemical and Physiological Effects:
4-Methyl-N-(9H-xanthen-9-yl)benzamide is generally considered to be non-toxic and has low cytotoxicity, making it suitable for use in biological systems. 4-Methyl-N-(9H-xanthen-9-yl)benzamide has been shown to be stable under physiological conditions, allowing for its use in live-cell imaging experiments.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methyl-N-(9H-xanthen-9-yl)benzamide is its high fluorescence quantum yield, which means that it emits a high amount of fluorescence per absorbed photon. This makes it a sensitive tool for imaging biological systems. However, 4-Methyl-N-(9H-xanthen-9-yl)benzamide has limitations in terms of its photostability, which can limit its usefulness in long-term imaging experiments.
Future Directions
There are several future directions for research involving 4-Methyl-N-(9H-xanthen-9-yl)benzamide. One area of interest is the development of 4-Methyl-N-(9H-xanthen-9-yl)benzamide derivatives with improved photostability and other properties. 4-Methyl-N-(9H-xanthen-9-yl)benzamide could also be used in combination with other fluorescent dyes to enable multi-color imaging experiments. Additionally, 4-Methyl-N-(9H-xanthen-9-yl)benzamide could be used in the development of biosensors for detecting specific molecules or proteins in biological systems.
In conclusion, 4-Methyl-N-(9H-xanthen-9-yl)benzamide is a versatile fluorescent dye that has potential for use in a variety of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into 4-Methyl-N-(9H-xanthen-9-yl)benzamide and its derivatives could lead to new discoveries in the field of biological imaging and protein-protein interactions.
Synthesis Methods
4-Methyl-N-(9H-xanthen-9-yl)benzamide can be synthesized through a multi-step process, starting with the reaction of 4-methylbenzoyl chloride with 9H-xanthene-9-carboxylic acid in the presence of a base. The resulting intermediate is then reacted with ammonia to form 4-Methyl-N-(9H-xanthen-9-yl)benzamide. The purity of the final product can be improved through recrystallization.
properties
CAS RN |
6319-64-8 |
|---|---|
Product Name |
4-Methyl-N-(9H-xanthen-9-yl)benzamide |
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methyl-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C21H17NO2/c1-14-10-12-15(13-11-14)21(23)22-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,22,23) |
InChI Key |
RWLHMQMVSKQATK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Other CAS RN |
6319-64-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)
